Cas no 1353954-58-1 (1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone)

1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone is a piperazine derivative with a hydroxyethyl and acetyl functional group, offering versatile reactivity for pharmaceutical and chemical synthesis. Its structural features, including the secondary amine and hydroxyl group, make it a valuable intermediate in the development of biologically active compounds, particularly in medicinal chemistry. The presence of both hydrophilic and hydrophobic moieties enhances its solubility profile, facilitating its use in various reaction conditions. This compound is often employed in the synthesis of drug candidates, where its piperazine core contributes to binding affinity and pharmacokinetic optimization. Its stability under standard storage conditions ensures reliable performance in research and industrial applications.
1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone structure
1353954-58-1 structure
商品名:1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone
CAS番号:1353954-58-1
MF:C9H18N2O2
メガワット:186.251422405243
CID:2161024

1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone 化学的及び物理的性質

名前と識別子

    • 1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone
    • 1-(4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl)ethanone
    • 1-[4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl]ethanone
    • AM92623
    • インチ: 1S/C9H18N2O2/c1-8-7-10(5-6-12)3-4-11(8)9(2)13/h8,12H,3-7H2,1-2H3
    • InChIKey: IUVYFHGVFWHMMW-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)N1CCN(CCO)CC1C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 185
  • トポロジー分子極性表面積: 43.8

1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
085450-500mg
1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone
1353954-58-1
500mg
£694.00 2022-03-01
Chemenu
CM496762-1g
1-(4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl)ethanone
1353954-58-1 97%
1g
$1378 2022-09-03

1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone 関連文献

1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanoneに関する追加情報

Research Brief on 1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone (CAS: 1353954-58-1): Recent Advances and Applications

The compound 1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone (CAS: 1353954-58-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative is being investigated for its potential applications in drug discovery, particularly as a building block for novel therapeutic agents. Recent studies have explored its physicochemical properties, synthetic pathways, and biological activities, positioning it as a promising candidate for further development.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a key intermediate in the synthesis of kinase inhibitors. The research demonstrated that 1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone can be effectively incorporated into molecular scaffolds targeting protein kinases involved in cancer progression. The study reported improved solubility and bioavailability profiles compared to similar piperazine derivatives, suggesting its potential for enhancing drug-like properties in lead optimization.

In the realm of neuropharmacology, preliminary investigations have examined the compound's interaction with neurotransmitter receptors. Molecular docking simulations conducted by a research team at the University of Cambridge revealed favorable binding affinities for certain serotonin receptor subtypes. While these findings are still in the early stages, they open new avenues for developing central nervous system (CNS) therapeutics with improved selectivity profiles.

The synthetic accessibility of 1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone has been another focus area. A recent patent application (WO2023056421) describes an optimized three-step synthesis with an overall yield of 78%, representing a significant improvement over previous methods. This advancement in synthetic methodology could facilitate larger-scale production for preclinical studies and potential commercialization.

From a safety perspective, toxicological assessments conducted in vitro showed favorable results, with the compound demonstrating minimal cytotoxicity in human hepatocyte cell lines at therapeutic concentrations. However, researchers caution that comprehensive in vivo studies are still needed to fully evaluate its pharmacokinetic and safety profiles before clinical translation.

Looking forward, several pharmaceutical companies have included this compound in their drug discovery pipelines, particularly for oncology and CNS indications. Its structural versatility and demonstrated biological activity make it a valuable scaffold for medicinal chemistry optimization. Future research directions likely include structure-activity relationship (SAR) studies to further refine its pharmacological properties and expand its therapeutic potential.

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